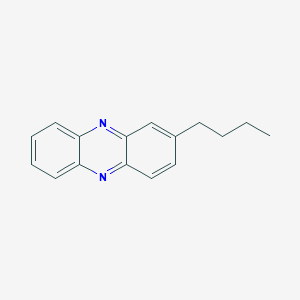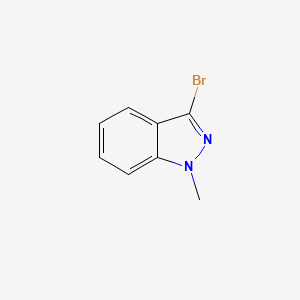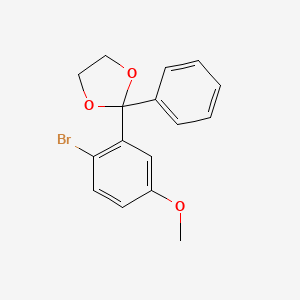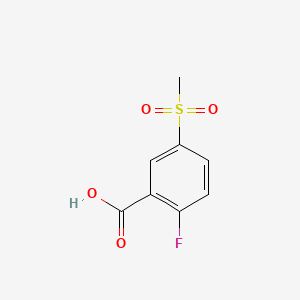
1-(Bromomethyl)-3-methoxy-5-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-3-methoxy-5-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzene, featuring a bromomethyl group at the first position, a methoxy group at the third position, and a nitro group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-methoxy-5-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 3-methoxy-5-nitrotoluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the methyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bromomethyl)-3-methoxy-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation: The methoxy group can be oxidized to a formyl or carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups replacing the bromomethyl group.
Reduction: 1-(Aminomethyl)-3-methoxy-5-nitrobenzene or 1-(Bromomethyl)-3-methoxy-5-aminobenzene.
Oxidation: 1-(Bromomethyl)-3-formyl-5-nitrobenzene or 1-(Bromomethyl)-3-carboxy-5-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-3-methoxy-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of functional materials, such as polymers and resins, due to its reactive bromomethyl group.
Medicinal Chemistry: It may be explored for its potential biological activities, including antimicrobial and anticancer properties, by modifying its functional groups.
Chemical Biology: The compound can be used as a probe or building block in the study of biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-3-methoxy-5-nitrobenzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds.
Reduction: The nitro group undergoes a series of electron transfer steps, leading to the formation of an amino group.
Oxidation: The methoxy group is oxidized through the transfer of electrons to the oxidizing agent, resulting in the formation of a formyl or carboxyl group.
Vergleich Mit ähnlichen Verbindungen
1-(Bromomethyl)-3-methoxy-5-nitrobenzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-3-methoxy-5-nitrobenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group. The bromomethyl group is generally more reactive in nucleophilic substitution reactions.
1-(Bromomethyl)-3-methoxy-4-nitrobenzene: Similar structure but with the nitro group at the fourth position. The position of the nitro group can influence the compound’s reactivity and electronic properties.
1-(Bromomethyl)-3-methoxybenzene: Lacks the nitro group, making it less reactive in certain types of reactions, such as reduction.
Eigenschaften
IUPAC Name |
1-(bromomethyl)-3-methoxy-5-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8-3-6(5-9)2-7(4-8)10(11)12/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVLGWFXBNZIMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Azaspiro[2.5]octane](/img/structure/B1289259.png)
![5-Azaspiro[2.5]octane](/img/structure/B1289260.png)




![6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1289268.png)




![4-Bromobenzo[d]thiazol-5-amine](/img/structure/B1289285.png)


